2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide
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Overview
Description
2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the methoxy group and the benzothiazole ring in its structure contributes to its unique chemical and biological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide typically involves the following steps :
Formation of 2-amino benzothiazole: This is achieved by reacting o-aminothiophenol with carbon disulfide and an appropriate amine.
Methoxylation: The 2-amino benzothiazole is then methoxylated using methanol and a suitable catalyst.
Acylation: The methoxylated benzothiazole is acylated with acetic anhydride to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with N-phenyl anthranilic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group and the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .
Scientific Research Applications
2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in inflammation . It also interacts with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
2-(2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide is unique due to the presence of the methoxy group and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-22(18-21-16-13(25-2)8-5-9-14(16)26-18)10-15(23)20-12-7-4-3-6-11(12)17(19)24/h3-9H,10H2,1-2H3,(H2,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAYUFELRIGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C(=O)N)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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